N-(2-Ethyl-1-hexen-1-yl)pyrrolidine
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Overview
Description
N-(2-Ethyl-1-hexen-1-yl)pyrrolidine is a tertiary amine that belongs to the class of N-substituted pyrrolidines. This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a 2-ethyl-1-hexen-1-yl group. It is commonly used in various chemical and industrial applications due to its versatile reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethyl-1-hexen-1-yl)pyrrolidine typically involves the reaction of pyrrolidine with 2-ethyl-1-hexenal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high efficiency and cost-effectiveness. The industrial production process may also include purification steps, such as distillation or crystallization, to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethyl-1-hexen-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while substitution reactions can produce a variety of N-substituted pyrrolidine derivatives.
Scientific Research Applications
N-(2-Ethyl-1-hexen-1-yl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various chemicals, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Ethyl-1-hexen-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Ethyl-1-hexen-1-yl)pyrrolidine include other N-substituted pyrrolidines, such as:
- N-(2-Hydroxyethyl)pyrrolidine
- N-(2-Methylnaphthalen-1-yl)pyrrolidine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other N-substituted pyrrolidines may not be as effective.
Properties
IUPAC Name |
1-[(E)-2-ethylhex-1-enyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-3-5-8-12(4-2)11-13-9-6-7-10-13/h11H,3-10H2,1-2H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOYDYLXVVWRIJ-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=CN1CCCC1)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C(=C/N1CCCC1)/CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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